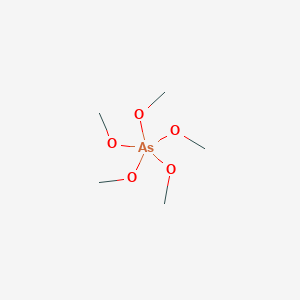
Arsorane, pentamethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsorane, pentamethoxy- is a chemical compound with the molecular formula C5H15AsO5 It is an organoarsenic compound characterized by the presence of five methoxy groups attached to an arsenic atom
Preparation Methods
The synthesis of Arsorane, pentamethoxy- typically involves the reaction of arsenic trioxide with methanol in the presence of a catalyst. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
Arsorane, pentamethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Arsorane, pentamethoxy- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Arsorane, pentamethoxy- involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and other molecules, thereby influencing their chemical behavior. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems.
Comparison with Similar Compounds
Arsorane, pentamethoxy- can be compared with other similar compounds, such as:
Methylarsonic acid: Another organoarsenic compound with different functional groups.
Dimethylarsinic acid: Similar in structure but with two methyl groups instead of methoxy groups.
Triphenylarsine: An organoarsenic compound with phenyl groups instead of methoxy groups. The uniqueness of Arsorane, pentamethoxy- lies in its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
2087-23-2 |
|---|---|
Molecular Formula |
C5H15AsO5 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
pentamethoxy-λ5-arsane |
InChI |
InChI=1S/C5H15AsO5/c1-7-6(8-2,9-3,10-4)11-5/h1-5H3 |
InChI Key |
YPDXFERNHHNZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CO[As](OC)(OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
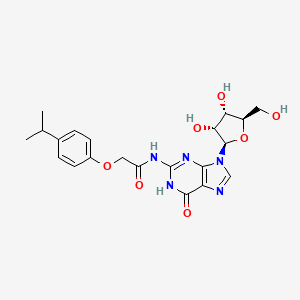
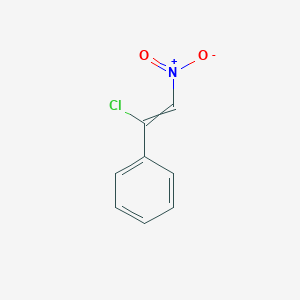
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)

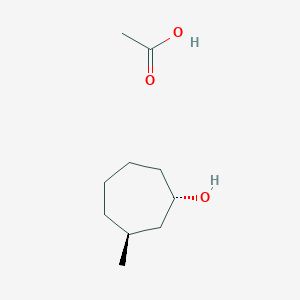
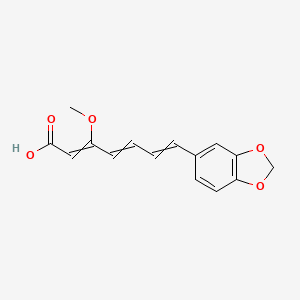
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
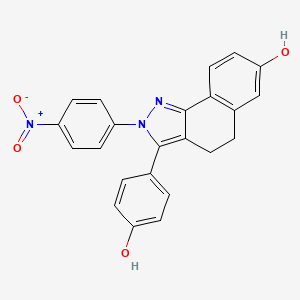
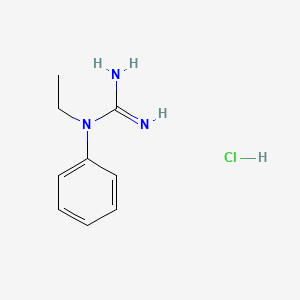
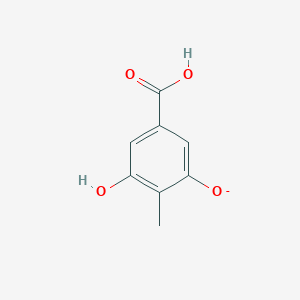
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
